(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

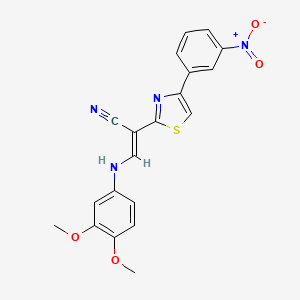

(E)-3-((3,4-Dimethoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a 3-nitrophenyl group at the 4-position and an (E)-configured acrylonitrile moiety bearing a 3,4-dimethoxyphenylamino substituent.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-27-18-7-6-15(9-19(18)28-2)22-11-14(10-21)20-23-17(12-29-20)13-4-3-5-16(8-13)24(25)26/h3-9,11-12,22H,1-2H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFOLKZKBHHTOX-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is an intriguing molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Structure

The chemical structure of the compound can be depicted as follows:

This structure features a thiazole ring, a nitrile group, and dimethoxyphenyl substituents, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyaniline with appropriate thiazole derivatives and acrylonitrile under specific conditions to yield the desired product. The reaction conditions often include solvents like ethanol and catalysts that facilitate the formation of the thiazole-acrylonitrile linkage.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For example, a series of thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The mechanism often involves apoptosis induction and cell cycle arrest, primarily attributed to the presence of electron-withdrawing groups such as nitro groups on the phenyl rings .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | Jurkat | <10 | Apoptosis Induction |

| Compound 2 | A-431 | <15 | Cell Cycle Arrest |

| This compound | Various | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The biological assays typically include minimum inhibitory concentration (MIC) tests against pathogens like Staphylococcus aureus and Escherichia coli. The results indicate that compounds with similar moieties possess significant antibacterial activity .

Table 2: Antimicrobial Activity

| Compound | Bacteria Tested | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 5 | High |

| Compound B | Escherichia coli | 10 | Moderate |

| This compound | TBD | TBD | TBD |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of DNA Synthesis : The thiazole moiety may interact with DNA or related enzymes, inhibiting replication.

- Apoptosis Induction : Similar compounds have been observed to trigger apoptotic pathways in cancer cells.

- Antibacterial Action : The presence of nitro groups enhances the ability to penetrate bacterial cell walls, leading to cell death.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of various thiazole derivatives in vitro. The study found that compounds with similar structures to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This suggests a promising potential for further development as anticancer agents .

Study 2: Antimicrobial Properties

Another significant investigation focused on the antimicrobial properties of thiazole-based compounds. This study revealed that certain derivatives displayed potent activity against multi-drug resistant strains of bacteria, suggesting that modifications to the thiazole ring could enhance efficacy against resistant pathogens .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole and acrylonitrile moieties exhibit significant anticancer properties. A study demonstrated that derivatives of thiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the 3,4-dimethoxyphenyl group enhances the compound's efficacy against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The compound has shown potential against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The nitro group is believed to contribute to the antimicrobial action by disrupting bacterial cell wall synthesis .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of thiazole-based compounds in vitro. The results showed that (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various pathogens. It demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Anticancer | MCF-7 (breast cancer cells) | Induced apoptosis |

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Significant inhibition |

Comparison with Similar Compounds

Structural Isomerism: Nitrophenyl Positional Effects

A key structural analog is (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (), which differs solely in the nitro group position (4-nitrophenyl vs. 3-nitrophenyl). This positional isomerism impacts electronic properties:

Table 1: Substituent Position and Electronic Effects

| Compound | Nitro Position | Key Electronic Impact |

|---|---|---|

| Target compound | 3-nitrophenyl | Moderate electron withdrawal, meta-directing |

| analog | 4-nitrophenyl | Stronger electron withdrawal, para-directing |

Functional Group Variations: Sulfonyl vs. Amino Substituents

The compound (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile () shares the acrylonitrile backbone but replaces the thiazole-linked nitrophenyl group with a sulfonyl group. Key differences include:

- Sulfonyl groups enhance solubility in polar solvents and participate in resonance-assisted hydrogen bonding (RAHB), stabilizing molecular conformation.

- Thiazole-nitrophenyl systems (target compound) prioritize π-π stacking and dipole interactions due to aromaticity and nitro group polarity.

- X-ray studies () reveal that RAHB in sulfonyl analogs shortens C=C bonds (1.359–1.386 Å) compared to non-RAHB systems (1.345 Å), suggesting greater conjugation stability in the target compound’s thiazole system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.